Cas no 7400-62-6 (2-Naphthylglyoxal hydrate)
2-Naphthylglyoxal hydrate Chemical and Physical Properties
Names and Identifiers
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- 2-(Naphthalen-2-yl)-2-oxoacetaldehyde hydrate
- naphthalen-2-ylglyoxal hydrate
- 2-Naphthylglyoxal hydrate
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- MDL: MFCD08272323
- Inchi: 1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2
- InChI Key: VDEXQTPNFMMGEQ-UHFFFAOYSA-N
- SMILES: O=C(C=O)C1=CC=C2C=CC=CC2=C1.O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
2-Naphthylglyoxal hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N926460-100mg |
2-Naphthylglyoxal hydrate |
7400-62-6 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N926460-500mg |
2-Naphthylglyoxal hydrate |
7400-62-6 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N926460-1g |
2-Naphthylglyoxal hydrate |
7400-62-6 | 1g |
$ 95.00 | 2022-06-03 | ||
| Chemenu | CM141364-5g |
2-(naphthalen-2-yl)-2-oxoacetaldehyde hydrate |
7400-62-6 | 95% | 5g |
$122 | 2021-08-05 | |
| Chemenu | CM141364-10g |
2-(naphthalen-2-yl)-2-oxoacetaldehyde hydrate |
7400-62-6 | 95% | 10g |
$192 | 2021-08-05 | |
| eNovation Chemicals LLC | Y1086317-1g |
2-(Naphthalen-2-yl)-2-oxoacetaldehyde hydrate |
7400-62-6 | 95% | 1g |
$375 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1086317-5g |
2-(Naphthalen-2-yl)-2-oxoacetaldehyde hydrate |
7400-62-6 | 95% | 5g |
$840 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1086317-25g |
2-(Naphthalen-2-yl)-2-oxoacetaldehyde hydrate |
7400-62-6 | 95% | 25g |
$1835 | 2022-10-23 | |
| Chemenu | CM141364-5g |
2-(naphthalen-2-yl)-2-oxoacetaldehyde hydrate |
7400-62-6 | 95% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM141364-10g |
2-(naphthalen-2-yl)-2-oxoacetaldehyde hydrate |
7400-62-6 | 95% | 10g |
$*** | 2023-05-29 |
2-Naphthylglyoxal hydrate Suppliers
2-Naphthylglyoxal hydrate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-Naphthylglyoxal hydrate
Introduction to 2-Naphthylglyoxal hydrate (CAS No. 7400-62-6) in Modern Chemical Research
2-Naphthylglyoxal hydrate, with the chemical formula C10H6O3·xH2O, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular structure, featuring a naphthyl group attached to a glyoxal moiety, imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry. This compound has garnered attention due to its role in the development of various bioactive molecules and its applications in catalytic processes.
The CAS number 7400-62-6 uniquely identifies this substance in scientific literature and industrial applications. As a hydrate, it typically exists in a crystalline form, which influences its solubility and stability under different conditions. These properties make it particularly useful in laboratory settings where precise control over reaction conditions is essential.
In recent years, 2-Naphthylglyoxal hydrate has been explored for its potential in drug discovery. Its ability to participate in condensation reactions with amino acids and other nucleophiles has led to the synthesis of novel heterocyclic compounds. These compounds are of interest due to their potential biological activities, including anti-inflammatory and antimicrobial properties. Researchers have leveraged its structure to develop derivatives that exhibit enhanced binding affinity to target proteins, a critical factor in rational drug design.
One of the most compelling aspects of 2-Naphthylglyoxal hydrate is its utility as a chiral auxiliary in asymmetric synthesis. The naphthyl group provides steric hindrance and electronic effects that can influence the stereochemistry of reactions, enabling the production of enantiomerically pure compounds. This is particularly important in pharmaceuticals, where the efficacy and safety of drugs are highly dependent on their stereochemical configuration.
The compound's role in catalysis has also been extensively studied. It serves as an effective ligand or co-catalyst in various organic transformations, including oxidation and coupling reactions. Its ability to stabilize transition metal centers enhances reaction efficiency and selectivity. This has significant implications for green chemistry initiatives, as it allows for more sustainable synthetic routes with reduced waste generation.
Recent advancements in computational chemistry have further highlighted the importance of 2-Naphthylglyoxal hydrate. Molecular modeling studies indicate that its interactions with biological targets can be precisely predicted, aiding in the design of lead compounds for drug development. These simulations have revealed new insights into how structural modifications can optimize binding affinity and pharmacokinetic properties.
The synthesis of 2-Naphthylglyoxal hydrate itself is an area of active research. New methodologies have been developed to improve yield and purity while minimizing hazardous byproducts. These innovations align with global trends toward more sustainable chemical processes, emphasizing efficiency and environmental responsibility.
In conclusion, 2-Naphthylglyoxal hydrate (CAS No. 7400-62-6) is a versatile compound with far-reaching applications in chemical biology and pharmaceutical science. Its unique structural features enable its use as an intermediate, chiral auxiliary, and catalyst, making it indispensable in modern research laboratories. As scientific understanding evolves, the potential uses for this compound are likely to expand, further solidifying its importance in advancing chemical innovation.
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